molecular formula C21H27N3O4S B6493482 2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide CAS No. 897621-53-3

2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide

Cat. No.: B6493482
CAS No.: 897621-53-3
M. Wt: 417.5 g/mol
InChI Key: VKNYWGJQWABFAS-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}acetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.17222752 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound, also known as F2068-0722, is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes: α1A-, α1B-, and α1D-ARs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, and shows a significant affinity in the range from 22 nM to 250 nM . This interaction results in changes in the function of these receptors, which play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Biochemical Pathways

The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with α1-ARs could potentially modulate these conditions.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The interaction of the compound with α1-ARs results in a less inflammatory phenotype with reduced production of certain pathogenic cytokines . This suggests that the compound could potentially be used in the treatment of conditions associated with inflammation.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-18-7-5-6-10-20(18)28-17-21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-8-3-2-4-9-19/h2-10H,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNYWGJQWABFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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